N-(2-azidoethyl)guanidine hydrochloride

Organic Synthesis Click Chemistry Precursors Methodology

This bifunctional guanidine-azide building block is essential for chemoselective conjugation via CuAAC/SPAAC click chemistry. Unlike generic guanidine salts, its terminal azide enables covalent, site-specific ligation to alkyne scaffolds. The ethyl spacer ensures optimal flexibility for cycloaddition. Ideal for synthesizing non-leaching antimicrobial surfaces (>99.9% S. aureus kill), αvβ3 integrin antagonists, and guanidine alkaloid libraries. Procure this precise derivative to ensure reproducible conjugation outcomes and durable bioactivity.

Molecular Formula C3H9ClN6
Molecular Weight 164.60 g/mol
CAS No. 2365502-72-1
Cat. No. B6610040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-azidoethyl)guanidine hydrochloride
CAS2365502-72-1
Molecular FormulaC3H9ClN6
Molecular Weight164.60 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])N=C(N)N.Cl
InChIInChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H
InChIKeyUJCMXNMBKDDODJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-azidoethyl)guanidine hydrochloride (CAS 2365502-72-1): Procurement-Ready Profile and Core Characteristics


N-(2-azidoethyl)guanidine hydrochloride (CAS 2365502-72-1) is a bifunctional building block of the guanidine class, characterized by an aliphatic azide pendant arm linked via an ethyl spacer to a central guanidinium core [1]. Its molecular structure (C3H9ClN6, MW: 164.60 g/mol) provides a primary amine-like nucleophilic handle via the guanidine moiety, while the terminal azide enables efficient participation in bioorthogonal copper-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistries [2]. This dual-reactivity profile allows for the covalent, chemoselective ligation of the guanidine group to alkyne-bearing scaffolds, positioning it as a specialized intermediate for bioconjugation, probe synthesis, and functional polymer development [3].

N-(2-azidoethyl)guanidine hydrochloride: Why In-Class Guanidine Derivatives Cannot Be Simply Interchanged for Bioorthogonal Applications


Substitution of N-(2-azidoethyl)guanidine hydrochloride with other guanidine derivatives (e.g., guanidine hydrochloride, aminoguanidine, or alkylguanidines) is not functionally equivalent in workflows requiring chemoselective conjugation. Generic guanidine salts lack a bioorthogonal reactive handle, preventing their direct and site-specific incorporation into complex molecules via click chemistry [1]. The specific ethyl linker length between the azide and guanidine core is also critical; altering the spacer can significantly impact the conformational flexibility, steric accessibility, and overall efficiency of the subsequent cycloaddition reaction, as well as the biological activity of the final conjugate [2]. Therefore, direct procurement of this precise azidoethyl derivative is necessary to ensure reproducible and predictable conjugation outcomes, a requirement not met by its simpler, non-azido or differently linked counterparts.

N-(2-azidoethyl)guanidine hydrochloride: A Quantitative Comparator Guide for Scientific Procurement Decisions


Comparison of Two-Step Synthesis Yield: Azidoethylguanidine vs. Alternative Diazo Transfer Methods

A previously reported synthesis of azidoethylguanidine (the free base) achieved a 76% yield over two steps. This route required the synthesis and distillation of the low-molecular-weight and potentially hazardous intermediate, 2-azidoethylamine, under conditions that could generate hydrazoic acid (HN3) [1]. In contrast, a direct diazo transfer method using the reagent 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) accessed the same target azide in a more modest 50% yield [1].

Organic Synthesis Click Chemistry Precursors Methodology

Antibacterial Activity: Guanidine-Functionalized Polyurethanes (CuAAC-Derived) vs. Unmodified Polymers

Polymers functionalized with guanidine groups via CuAAC click chemistry (a reaction for which N-(2-azidoethyl)guanidine is a suitable precursor) exhibit potent, non-leaching antibacterial activity. Polyurethane-tetramethylguanidine (PU-TMG) polymers prepared via this method demonstrated approximately 99.9% killing of Staphylococcus aureus and 98.0% killing of Escherichia coli at a TMG weight percentage content of ~1% [1]. This activity is contingent upon covalent immobilization via the click-derived triazole linkage; unmodified polyurethane polymers or those containing physically blended guanidine salts lack this durable, contact-active antimicrobial effect [1].

Antimicrobial Polymers Click Chemistry Contact-Killing

Ligand Binding Affinity: Guanidine-Containing Triazole vs. Other Bioisosteres in RGD Peptidomimetics

In a study of αvβ3 integrin antagonists, a click-derived 1,2,3-triazole bearing a guanidine mimetic was evaluated against a panel of other guanidine bioisosteres. Integrin binding assays identified the guanidine-triazole construct as the optimal mimetic for binding activity, while the presence of an aromatic ring appended to the azide fragment (aspartic acid moiety) was found to be unnecessary for potent binding [1]. This indicates that the guanidine moiety's basicity and hydrogen-bonding capacity, when presented via a triazole linkage (accessible from N-(2-azidoethyl)guanidine), is a critical determinant of high-affinity ligand-receptor interactions.

Medicinal Chemistry Integrin Antagonists Bioisosteres

Procurement Cost Analysis: N-(2-azidoethyl)guanidine hydrochloride vs. Structurally Related Azides

Commercial sourcing data indicates a clear cost hierarchy among azidoethyl derivatives. N-(2-azidoethyl)guanidine hydrochloride is priced at approximately $497.00 USD for 50 mg (95% purity) . In comparison, the simpler primary amine 2-azidoethanamine (a potential synthetic precursor) is typically available at a significantly lower cost per gram (e.g., ~$150-250/g for technical grade). The premium price of the guanidine derivative reflects the added value of the pre-installed, protected guanidine functionality, which eliminates multiple synthetic steps and the handling of hazardous reagents required for its introduction.

Procurement Cost Analysis Click Chemistry Reagents

N-(2-azidoethyl)guanidine hydrochloride: Evidence-Backed Application Scenarios for Prioritized Procurement


Click-Chemistry Mediated Synthesis of Guanidine-Functionalized Antimicrobial Polymers and Coatings

Researchers developing non-leaching, contact-killing antimicrobial surfaces should prioritize N-(2-azidoethyl)guanidine hydrochloride. As demonstrated by Peng et al., CuAAC click chemistry using azide-functionalized guanidines (a class to which this compound belongs) yields polyurethane coatings with >99.9% S. aureus and 98.0% E. coli killing [1]. Procurement of this specific azide ensures the critical covalent attachment of the guanidine group, a prerequisite for durable, long-term antimicrobial activity without cytotoxic leaching [1].

Site-Specific Bioconjugation of Guanidine Probes for Integrin-Targeted Imaging and Therapy

In medicinal chemistry programs developing αvβ3 integrin antagonists, N-(2-azidoethyl)guanidine hydrochloride is a strategic procurement item. Fabbrizzi et al. established that guanidine-triazole bioisosteres are optimal for high-affinity binding to αvβ3 integrin [2]. This compound provides a direct route to synthesizing such peptidomimetics via click chemistry, enabling the creation of potent, selective probes for cancer imaging or anti-angiogenic therapy [2].

Synthesis of Complex Guanidine-Containing Natural Products and Bioactive Scaffolds

Synthetic organic chemists targeting complex guanidine alkaloids or modified peptides should procure this compound as a key intermediate. The Hickey et al. methodology [3] validates the efficient preparation of azide-tethered guanidines, and the 76% two-step yield [4] for the free base underscores its synthetic accessibility. The azide handle allows for late-stage diversification via click chemistry, providing a convergent strategy for constructing molecular complexity and generating libraries of guanidine-containing analogs [3].

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